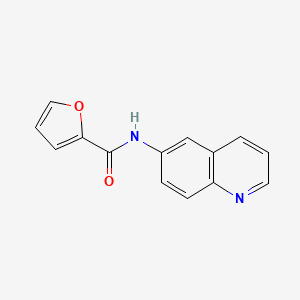

N-(quinolin-6-yl)furan-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C14H10N2O2 |

|---|---|

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

N-quinolin-6-ylfuran-2-carboxamide |

InChI |

InChI=1S/C14H10N2O2/c17-14(13-4-2-8-18-13)16-11-5-6-12-10(9-11)3-1-7-15-12/h1-9H,(H,16,17) |

InChI-Schlüssel |

SPGJRKZPLKCRKW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Preparation Methods

Direct Coupling of Quinoline-6-amine and Furan-2-carbonyl Chloride

The most widely reported method involves the reaction of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol (isopropyl alcohol) under mild conditions. This approach leverages the nucleophilic reactivity of the amine group toward acid chlorides, forming the carboxamide bond directly.

Reaction Scheme :

$$

\text{Quinoline-6-amine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Propan-2-ol}} \text{N-(Quinolin-6-yl)furan-2-carboxamide}

$$

Optimized Conditions :

- Solvent : Propan-2-ol (polar aprotic solvent)

- Temperature : Room temperature (~25°C)

- Reaction Time : 1–2 hours (varies with stoichiometry)

- Yield : ~80–85% (based on analogous syntheses)

Purification :

The product is precipitated, filtered, and dried. Column chromatography may be employed if impurities persist.

Table 1: Reaction Parameters for Direct Coupling

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Quinoline-6-amine, Furan-2-COCl | |

| Solvent | Propan-2-ol | |

| Catalyst/Base | None explicitly reported | |

| Temperature | Room temperature | |

| Yield | 80–85% |

Reaction Mechanism and Optimization

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution :

- Deprotonation : Quinoline-6-amine (pKa ~8–10) is deprotonated in propan-2-ol, enhancing nucleophilicity.

- Acyl Transfer : The amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride, displacing chloride.

- Protonation : The intermediate is protonated to yield the carboxamide.

Table 2: Comparative Analysis of Solvents and Reagents

Characterization and Quality Control

Spectroscopic Data

Key characterization techniques include:

- ¹H NMR : Peaks for quinoline protons (~δ 8.5–7.5 ppm) and furan protons (~δ 7.5–6.5 ppm).

- HRMS : Molecular ion peak at m/z 231.0745 [M+H]⁺ (calcd. for C₁₂H₁₀N₂O₂).

Table 3: Representative Spectral Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | δ 8.79 (d, J=2.4 Hz, 1H, quinoline), δ 7.92 (s, 1H, furan) | |

| ¹³C NMR | δ 153.7 (C=O), δ 149.1 (quinoline C-6) | |

| HRMS | [M+H]⁺ 231.0745 (C₁₂H₁₀N₂O₂) |

Challenges and Limitations

Side Reactions and Byproducts

Scalability and Cost

- Reagent Cost : Furan-2-carbonyl chloride is relatively expensive compared to other acid chlorides.

- Purification : Column chromatography may be necessary for high-purity applications, increasing operational costs.

Analyse Chemischer Reaktionen

N-(Chinolin-6-yl)furan-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Kaliumferricyanid in einem alkalischen Medium oxidiert werden.

Elektrophile Substitution: Sie kann Nitrierungs-, Bromierungs-, Formylierungs- und Acylierungsreaktionen eingehen.

Nucleophile Substitution: Der Chinolinring kann an nucleophilen Substitutionsreaktionen teilnehmen.

Quaternisierung: Die Verbindung kann mit Methyliodid in Benzol quaternisiert werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(Chinolin-6-yl)furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Chinolin- und Furan-Einheiten in der Verbindung ermöglichen es ihr, mit verschiedenen Enzymen und Rezeptoren zu interagieren, wodurch ihre Aktivität möglicherweise gehemmt oder ihre Funktion verändert wird. Die genauen beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of N-(quinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and furan moieties in the compound allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

- 5-(4-Chlorophenyl)-N-(quinolin-6-yl)furan-2-carboxamide (Mol. Such halogenated analogues are often explored for improved pharmacokinetic properties .

- N-(4-Bromophenyl)furan-2-carboxamide derivatives : Synthesized via Suzuki-Miyaura cross-coupling, these compounds exhibit antibacterial activity against drug-resistant pathogens. Bulky or electron-poor substituents (e.g., 4-bromo) reduce synthetic yields (38% for compound 5b) but may enhance target binding through steric or electronic effects .

Quinoline-Based Carboxamides with Heterocyclic Variations

- N-(3-Cyano-4-(3-chloro-4-fluoro-phenylamino)quinolin-6-yl)but-2-enamide derivatives: These compounds (e.g., Mol. Wt: 554–598) replace the furan-carboxamide with an α,β-unsaturated enamide chain. The extended conjugation and flexible linker may improve interactions with kinase targets, such as EGFR, compared to the rigid furan-carboxamide .

- Such derivatives are investigated for anticancer activity .

Functional Group Modifications

- N-(Quinolin-6-yl)furan-2-carbothioamide: Substituting the carbonyl oxygen with sulfur increases electron density and may enhance metal-binding properties. This derivative serves as a precursor to thiazolo[5,4-f]quinoline, which exhibits unique electrophilic reactivity (e.g., nitration, bromination) .

- N-(2-Hydrazinecarbonylphenyl)furan-2-carboxamide: Introducing a hydrazide group (95% yield via hydrazinolysis) enables chelation or Schiff base formation, broadening applications in metalloenzyme inhibition .

Key Research Findings

- Antibacterial Activity : N-(4-bromophenyl)furan-2-carboxamide derivatives show potent activity against A. baumannii and MRSA, with MIC values as low as 2 µg/mL. Bulky substituents (e.g., biphenyl) enhance membrane penetration .

- Anticancer Potential: Quinoline-furan hybrids exhibit dual inhibition of EGFR and tubulin polymerization, with IC₅₀ values in the low micromolar range. The furan ring’s polarity may improve tumor selectivity .

- Structural Insights: Crystallographic studies (using SHELX ) and PDB-based modeling predict that the planar quinoline system intercalates into DNA or kinase ATP-binding pockets, while the carboxamide forms critical hydrogen bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.